4-bromo-2-isopropyl-5-methyl-N-(2-pyridinyl)benzenesulfonamide
Description
4-bromo-2-isopropyl-5-methyl-N-(2-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a bromine atom, an isopropyl group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core
Properties
Molecular Formula |
C15H17BrN2O2S |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H17BrN2O2S/c1-10(2)12-9-13(16)11(3)8-14(12)21(19,20)18-15-6-4-5-7-17-15/h4-10H,1-3H3,(H,17,18) |
InChI Key |
YYOTUROTMUPKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-bromo-2-isopropyl-5-methyl-N-(2-pyridinyl)benzenesulfonamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Friedel-Crafts Acylation:
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the brominated intermediate with a suitable sulfonamide reagent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-bromo-2-isopropyl-5-methyl-N-(2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present. For example, the sulfonamide group can be reduced to an amine under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
4-bromo-2-isopropyl-5-methyl-N-(2-pyridinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. It serves as a starting point for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-isopropyl-5-methyl-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
4-bromo-2-isopropyl-5-methyl-N-(2-pyridinyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-bromo-2-isopropyl-5-methylphenol: This compound shares a similar core structure but lacks the sulfonamide and pyridinyl groups.
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound has a similar structure but contains a benzamide group instead of a benzenesulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
